

Application Notes and Protocols for Probucol Dithiobisphenol Administration in Mice

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Compound of Interest

Compound Name: *Probucol dithiobisphenol*

Cat. No.: *B149726*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of **Probucol dithiobisphenol** (commonly known as Probucol) in mouse models. The protocols and data presented are intended to assist in the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.

Introduction

Probucol is a lipophilic compound with significant antioxidant and anti-inflammatory properties. [1] It was initially developed as a lipid-lowering agent for the treatment of hypercholesterolemia. [2][3] Its primary mechanism of action involves inhibiting the oxidative modification of low-density lipoprotein (LDL) cholesterol, a key event in the pathogenesis of atherosclerosis. [2][4] Additionally, Probucol influences lipoprotein metabolism, enhances the excretion of bile acids, and exhibits various anti-inflammatory effects. [2] In murine models, Probucol has been investigated for its therapeutic potential in cardiovascular diseases and other conditions associated with oxidative stress and inflammation.

Dosing and Administration in Mice

The administration of Probucol in mice has been documented through various routes and dosing regimens. Oral administration, either through gavage or as a dietary admixture, is the most common method.

Recommended Dosage

The optimal dosage of Probucol can vary depending on the mouse model and the specific experimental aims.[5] The following table summarizes previously reported oral dosing regimens in mice.

Mouse Model	Dosage	Administration Route	Frequency	Study Duration	Reference
Normal Mice	25-100 mg/kg	Oral	Daily	Not Specified	[5]
Hypercholesterolemic Mice	>200 mg/kg	Oral	Daily	Not Specified	[5]
Hypercholesterolemic Mice	800 mg/kg	Oral	Daily	Not Specified	[5][6]
Pre-diabetic Mice	Not specified, but used microencapsulated form	Oral	Not Specified	12 weeks	[1]
Apolipoprotein E-deficient Mice	0.5% (w/w)	Dietary Admixture	Ad libitum	Not Specified	[7]
Normal Mice	Not specified, but given at 10 a.m. or 10 p.m.	Oral	Daily	7 days	[6][8]

Administration Routes

While oral administration is most common, other parenteral routes can be considered based on the experimental design. The choice of administration route will influence the rate of absorption and bioavailability of the compound.[9]

Route	Recommended Volume (Adult Mouse)	Needle Size (Gauge)	Absorption Rate
Oral (Gavage)	< 2-3 ml	Not Applicable	Slowest
Subcutaneous (SC)	< 2-3 ml	25-27	Slow
Intramuscular (IM)	< 0.05 ml per site	25-27	Moderate
Intraperitoneal (IP)	< 2-3 ml	25-27	Fast
Intravenous (IV)	< 0.2 ml	27-30	Fastest

General guidelines for administration routes in mice.[9]

Experimental Protocols

Preparation of Probucol for Oral Gavage

Due to its hydrophobic nature, Probucol requires a suitable vehicle for effective oral administration.[6]

Materials:

- Probucol powder
- Vehicle (e.g., olive oil, corn oil, or a solution of 2.5% ultrasonic water-soluble gel[1])
- Homogenizer or sonicator
- Weighing scale
- Appropriate gavage needles for mice

Protocol:

- Calculate the required amount of Probucol and vehicle based on the desired concentration and the number of animals to be dosed.

- Accurately weigh the Probucol powder.
- In a suitable container, add the weighed Probucol to the selected vehicle.
- Thoroughly mix the suspension using a homogenizer or sonicator until a uniform suspension is achieved. For oil-based vehicles, gentle warming may aid in solubilization.
- Visually inspect the suspension for any undissolved particles before administration.
- Administer the prepared Probucol suspension to the mice via oral gavage using an appropriate-sized gavage needle. The volume administered should be adjusted based on the individual mouse's body weight.

Dietary Admixture of Probucol

Materials:

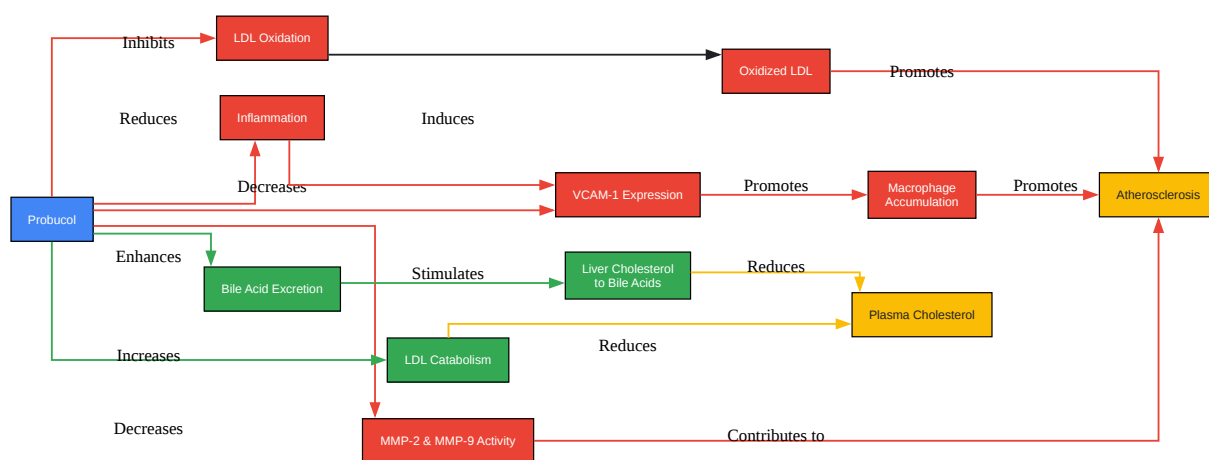
- Probucol powder
- Standard or high-fat mouse chow
- Food mixer

Protocol:

- Calculate the amount of Probucol required to achieve the desired percentage (w/w) in the final diet. For example, for a 0.5% (w/w) diet, 5g of Probucol should be mixed with 995g of chow.
- In a food mixer, combine the Probucol powder with a small portion of the powdered chow and mix until homogenous.
- Gradually add the remaining chow to the mixture and continue mixing until the Probucol is evenly distributed throughout the diet.
- Provide the Probucol-containing diet to the mice ad libitum.
- Monitor food consumption to estimate the daily dose of Probucol ingested by the animals.

Mechanism of Action and Signaling Pathways

Probucol exerts its effects through multiple pathways, primarily centered around its antioxidant and lipid-modulating properties.

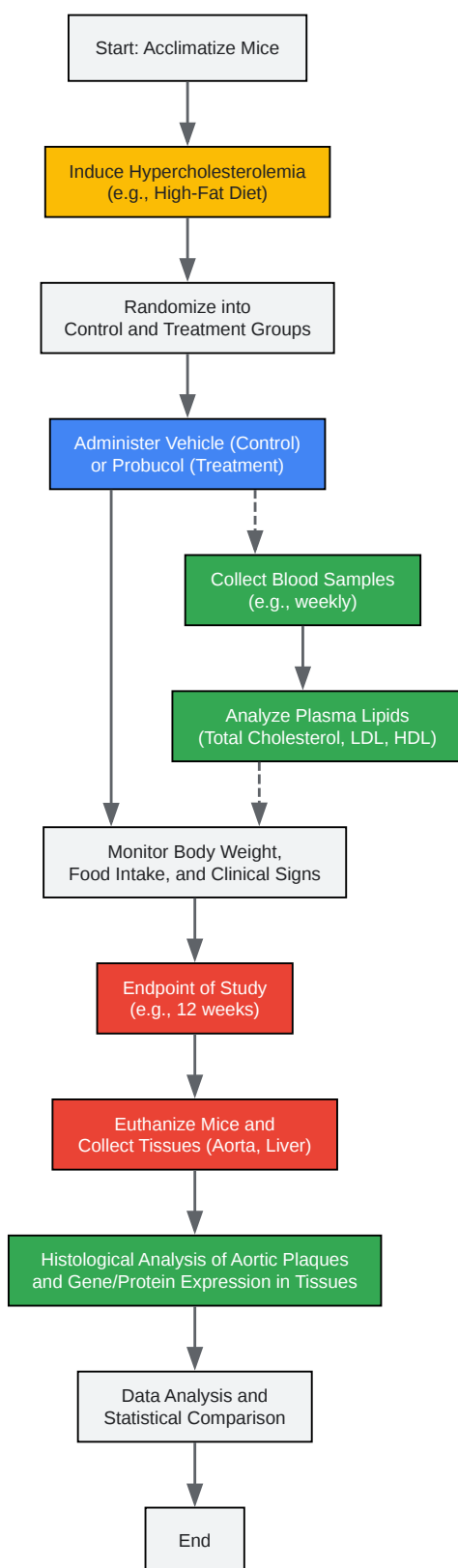


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Caption: Probucol's multifaceted mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of Probucol in a mouse model of hypercholesterolemia.



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Caption: A typical experimental workflow for a Probucol study in mice.

Conclusion

The provided application notes and protocols offer a framework for the dosing and administration of **Probucol dithiobisphenol** in mice. Researchers should adapt these guidelines to their specific experimental context, taking into account the mouse strain, disease model, and research objectives. Careful consideration of the dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results.

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